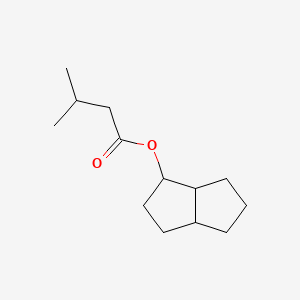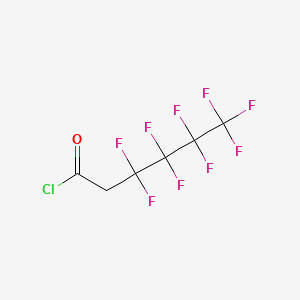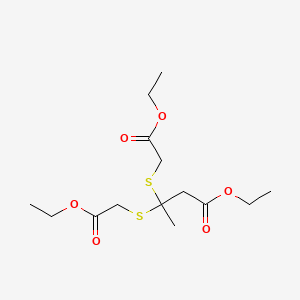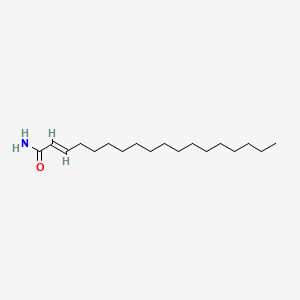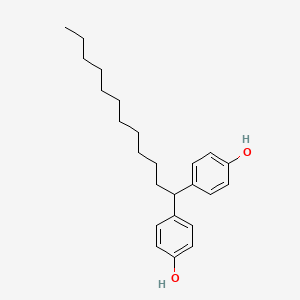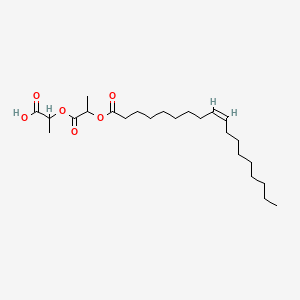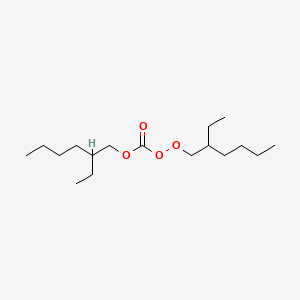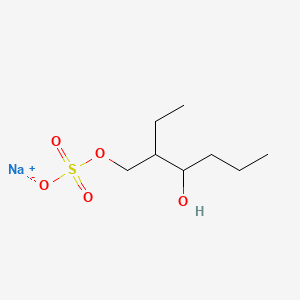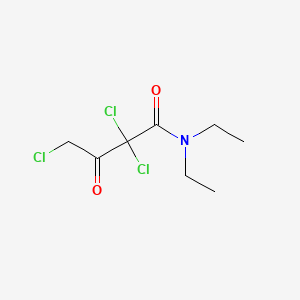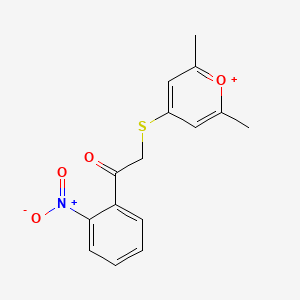
Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- is a complex organic compound that belongs to the class of pyrylium salts These compounds are known for their aromaticity and stability, making them valuable in various chemical applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- typically involves the reaction of 2,6-dimethylpyrylium salts with 2-(2-nitrophenyl)-2-oxoethylthiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to meet industrial standards.
化学反应分析
Types of Reactions
Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The nitrophenyl and oxoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products with different functional groups.
科学研究应用
Chemistry
In chemistry, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- is used as a precursor for the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the nitrophenyl group suggests possible applications in drug development, particularly in targeting specific molecular pathways.
Industry
Industrially, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- involves its interaction with molecular targets through its aromatic and functional groups. The compound can form stable complexes with other molecules, influencing their reactivity and function. The nitrophenyl group plays a crucial role in these interactions, potentially affecting enzyme activity and cellular signaling pathways.
相似化合物的比较
Similar Compounds
- Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
- Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
Uniqueness
Compared to similar compounds, Pyrylium, 2,6-dimethyl-4-((2-(2-nitrophenyl)-2-oxoethyl)thio)- stands out due to its unique combination of functional groups. The presence of both the nitrophenyl and oxoethyl groups enhances its reactivity and potential applications in various fields. Its stability and ability to undergo diverse chemical reactions make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
5330-90-5 |
|---|---|
分子式 |
C15H14NO4S+ |
分子量 |
304.3 g/mol |
IUPAC 名称 |
2-(2,6-dimethylpyrylium-4-yl)sulfanyl-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H14NO4S/c1-10-7-12(8-11(2)20-10)21-9-15(17)13-5-3-4-6-14(13)16(18)19/h3-8H,9H2,1-2H3/q+1 |
InChI 键 |
LJQDHNXSHVMURA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=[O+]1)C)SCC(=O)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



